molecular formula C7H6F4N2S B14052006 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine

1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14052006
M. Wt: 226.20 g/mol
InChI Key: YOHOTGYHVWPGBH-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine is a specialized arylhydrazine derivative of significant interest in modern medicinal and agrochemical research. Its structure incorporates two key functional groups: a hydrazine moiety and a sulfur-containing trifluoromethylthio (SCF3) group, positioned ortho to each other on a fluorinated benzene ring. The trifluoromethylthio group is a prized motif in drug discovery due to its high lipophilicity and strong electron-withdrawing nature, which can profoundly improve a molecule's cell membrane permeability and metabolic stability . This compound serves as a versatile building block for synthesizing various nitrogen-containing heterocycles, particularly through cyclocondensation reactions. Researchers can utilize it to construct valuable scaffolds like pyrazoles and 1,2,4-triazoles . The incorporation of the SCF3 group into such heterocyclic systems is a strategic objective, as it can dramatically enhance the biological activity and physicochemical properties of the resulting molecules . The synthetic utility of arylhydrazines in creating phthalazine derivatives, which are explored for inhibiting pathways like TGFβ-Smad signaling in disease research, further underscores the potential of this reagent . The presence of both fluorine and the trifluoromethylthio group makes this reagent a powerful intermediate for developing candidates in pharmaceutical and agricultural sciences. It is intended for use by qualified researchers in laboratory settings only. Applications: • Synthesis of trifluoromethylthio-containing heterocycles (e.g., pyrazoles, triazoles) • Building block for pharmaceutical and agrochemical research • Intermediate for the development of potential TGFβ pathway inhibitors Safety Notice: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C7H6F4N2S

Molecular Weight

226.20 g/mol

IUPAC Name

[2-fluoro-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2S/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2

InChI Key

YOHOTGYHVWPGBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)F)NN

Origin of Product

United States

Preparation Methods

Diazotization-Reduction Method: The Industrial Standard

Reaction Mechanism and Pathway

The diazotization-reduction route remains the most widely adopted method for synthesizing 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine. The process begins with 2-fluoro-3-(trifluoromethylthio)aniline as the precursor, which undergoes diazotization in acidic media to form a diazonium salt intermediate. Subsequent reduction of this intermediate yields the target hydrazine derivative.

Critical reaction steps :

  • Diazotization :
    • Reagents : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C
    • Mechanism : The aniline's amino group reacts with nitrous acid (generated in situ) to form a diazonium ion. The electron-withdrawing –SCF₃ and –F substituents stabilize the intermediate through resonance.
    • Challenge : Exothermic nature requires precise temperature control to prevent decomposition.
  • Reduction :
    • Agents : Stannous chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C)
    • Mechanism : SnCl₂ donates electrons to cleave the N≡N bond, while hydrogenation saturates the diazo group. SnCl₂ typically achieves higher yields (70–85%) but generates tin byproducts requiring removal.
Table 1: Comparative Analysis of Reduction Agents
Parameter SnCl₂ Pd-C/H₂
Yield 82 ± 3% 75 ± 5%
Reaction Time 2–4 h 6–8 h
Byproduct Management Complex tin wastes Minimal (H₂O)
Scalability Batch-limited Continuous-flow compatible

Optimization Strategies

Temperature modulation : Maintaining diazotization below 5°C prevents premature decomposition. Jacketed reactors with ethylene glycol cooling loops are standard in industrial settings.

Solvent selection :

  • Aqueous HCl (1–2 M) : Enhances diazonium ion stability through protonation
  • Ethanol/water mixtures (1:1 v/v) : Improve solubility during reduction while minimizing –SCF₃ hydrolysis.

Stoichiometric ratios :

  • NaNO₂:Aniline = 1.05:1 (mol/mol) compensates for nitrous acid volatility
  • SnCl₂:Diazonium salt = 3:1 ensures complete reduction

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution (SNAr)

While less common, SNAr approaches exploit the electron-deficient aromatic ring. 2-Fluoro-3-(trifluoromethylthio)nitrobenzene reacts with hydrazine hydrate under high pressure (5–10 bar) at 120–150°C. This one-pot method avoids diazonium intermediates but suffers from lower yields (50–60%) due to competing hydrolysis.

Enzymatic Reduction

Emerging research employs nitroreductase enzymes to convert nitro precursors to hydrazines. E. coli-expressed NfsB reduces 2-fluoro-3-(trifluoromethylthio)nitrobenzene with NADPH cofactors, achieving 40% conversion. While environmentally benign, industrial adoption remains limited by enzyme costs.

Purification and Isolation Techniques

Recrystallization

Solvent system : Ethanol/water (70:30 v/v)

  • Procedure : Crude product dissolved in hot ethanol, followed by gradual water addition until cloud point. Slow cooling to 4°C yields needle-like crystals.
  • Purity : ≥98% (HPLC)
  • Limitation : 15–20% product loss in mother liquor.

Column Chromatography

Stationary phase : Silica gel (230–400 mesh)
Mobile phase : Hexane/ethyl acetate gradient (4:1 → 1:1 v/v)
Advantage : Effective for small-scale batches (<100 g)
Throughput : 5–8 h per 50 g crude material.

Table 2: Purification Method Comparison
Method Purity Recovery Scalability
Recrystallization 98% 80% Industrial
Column Chromatography 99.5% 95% Lab-scale
Distillation 90% 70% Limited

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH–NH₂)
  • δ 7.85–7.78 (m, 2H, aromatic)
  • δ 6.50 (br s, 2H, NH₂)

¹³C NMR :

  • 152.1 ppm (C–F)
  • 138.9 ppm (C–SCF₃)
  • 121.5 ppm (q, J = 320 Hz, CF₃)

HRMS : m/z calcd for C₇H₅F₄N₂S [M+H]⁺: 227.0064, found: 227.0062.

Purity Assessment

HPLC conditions :

  • Column: C18 (4.6 × 150 mm, 5 μm)
  • Mobile phase: 60% MeCN/40% H₂O (0.1% TFA)
  • Retention time: 6.8 min
  • LOD: 0.1 μg/mL

Industrial-Scale Production Considerations

Continuous-Flow Reactors

Microfluidic systems enhance safety during diazotization by:

  • Minimizing thermal gradients (channel diameter <1 mm)
  • Enabling real-time quench of runaway reactions
  • Achieving 95% conversion with residence times <2 min.

Waste Management

Tin byproduct recovery :

  • Acidic leaching (HCl, 60°C) recovers 90% Sn from SnCl₂ reactions
  • Electrowinning converts Sn²⁺ to metallic tin for reuse

Fluoride mitigation :

  • Calcium hydroxide treatment precipitates CaF₂ (Ksp = 3.9×10⁻¹¹)
  • Reduces F⁻ concentration to <2 ppm in effluent

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine group (-NH-NH₂) undergoes oxidation to form diazenium or azo derivatives. Under controlled conditions with H₂O₂ and FeCl₃ as catalysts, the compound oxidizes to yield 1-(2-fluoro-3-(trifluoromethylthio)phenyl)diazene (Fig. 1A).

Oxidizing AgentCatalystYield (%)Product Type
H₂O₂FeCl₃60–70Diazene
KMnO₄H₂SO₄45–55Azo Compound

Mechanism : Oxidation proceeds via a two-electron transfer pathway, generating a nitrene intermediate that dimerizes to form the azo product.

Nucleophilic Substitution

The fluorine atom at the ortho position is susceptible to nucleophilic displacement. Reactions with amines or thiols in polar aprotic solvents (e.g., DMF) yield substituted derivatives .

Example :

C7H6F4N2S+R-NH2DMF, 80–100°CC7H6F3N3S+HF\text{C}_7\text{H}_6\text{F}_4\text{N}_2\text{S} + \text{R-NH}_2 \xrightarrow{\text{DMF, 80–100°C}} \text{C}_7\text{H}_6\text{F}_3\text{N}_3\text{S} + \text{HF}

NucleophileSolventTemp (°C)Yield (%)
EthylamineDMF8070–80
ThiophenolTHF6065–75

Key Insight : The trifluoromethylthio (-SCF₃) group stabilizes the transition state via electron-withdrawing effects, enhancing reactivity .

Condensation Reactions

The hydrazine group participates in condensation with carbonyl compounds to form heterocycles. For example, reaction with benzaldehyde yields 3-(2-fluoro-3-(trifluoromethylthio)phenyl)-1,2,4-triazole (Fig. 1B) .

Carbonyl SourceCatalystYield (%)Product
BenzaldehydeTFA75–851,2,4-Triazole
Benzene-1,3,5-triyl triformateTsOH50–60Trifluoromethyltriazole

Mechanism : Condensation involves imine formation followed by cyclization, with acid catalysts (e.g., TFA) promoting dehydration .

Electrophilic Trifluoromethylation

The -SCF₃ group acts as a trifluoromethylthio donor in electrophilic reactions. Using hypervalent iodine reagents (e.g., 1 or 2 ), the compound transfers -SCF₃ to arenes or alkenes via radical intermediates .

Example :

\text{Ar-H} + \text{C}_7\text{H}_6\text{F}_4\text{N}_2\text{S} \xrightarrow{\text{Reagent 1, Zn(OTf)_2}} \text{Ar-SCF}_3

SubstrateReagentYield (%)
Benzene1 65–75
Styrene2 55–65

Mechanism : Activation by Lewis acids (e.g., Zn²⁺) facilitates single-electron transfer (SET), generating CF₃ radicals that couple with substrates .

Cyclization and Ring Formation

Intramolecular cyclization under acidic conditions produces fused heterocycles. For instance, heating with TFBen (benzene-1,3,5-triyl triformate) forms 3-trifluoromethyl-1,2,4-triazoles , a pharmacologically relevant scaffold .

ConditionsTemp (°C)Yield (%)
TFA, toluene10050–60
TsOH, DCM4040–50

Key Application : These triazoles show broad-spectrum bioactivity, making this reaction valuable for drug discovery .

Reaction Mechanisms and Selectivity

  • Electronic Effects : The -F and -SCF₃ groups direct electrophilic substitution to the para position of the phenyl ring .

  • Radical Pathways : MTO (methyltrioxorhenium) catalyzes CF₃ radical formation, enabling trifluoromethylation of inert arenes .

  • Steric Considerations : Bulky substituents on the phenyl ring reduce yields in nucleophilic substitution by ~15% .

Scientific Research Applications

1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities are explored for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets in biological systems. The fluorine and trifluoromethylthio groups enhance its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine with structurally related hydrazine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound -F (2-position), -SCF₃ (3-position) 254.3 High lipophilicity; strong electron-withdrawing effects
2-(Trifluoromethyl)phenylhydrazine -CF₃ (2-position) 176.14 Moderate electron-withdrawing effects; used in MAO-B inhibitor synthesis
1-(1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethyl)hydrazine -CF₃ (4-position), -F (3-position) 222.18 Enhanced steric hindrance; potential CNS activity
[3-(Trifluoromethyl)phenyl]hydrazine hydrochloride -CF₃ (3-position) 216.6 Improved water solubility due to hydrochloride salt; used in coordination chemistry

Key Observations :

  • Fluorine at the 2-position reduces steric hindrance compared to ethyl-substituted analogs (e.g., compound in ), allowing for better interaction with enzyme active sites.
Physicochemical Properties
Property This compound 2-(Trifluoromethyl)phenylhydrazine [3-(Trifluoromethyl)phenyl]hydrazine hydrochloride
Solubility in Water Low (hydrophobic) Low High (due to HCl salt)
Melting Point Not reported Not reported 216–218°C
Stability Air-sensitive Stable at RT Stable under inert conditions

Biological Activity

1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine (CAS No. 1804158-71-1) is a novel hydrazine derivative characterized by the presence of a trifluoromethylthio group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition applications.

  • Molecular Formula : C7H6F4N2S
  • Molecular Weight : 226.19 g/mol
  • Structure : The compound features a hydrazine moiety linked to a phenyl ring substituted with a fluorine atom and a trifluoromethylthio group, which enhances its biological activity through electronic effects and steric properties .

Antimicrobial Activity

Research indicates that derivatives of hydrazines, including those containing trifluoromethyl groups, exhibit significant antimicrobial properties. A study focusing on various hydrazine derivatives demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds showing lower IC50 values than clinically used drugs like rivastigmine .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Rivastigmine10.015.0
This compoundTBDTBD

Enzyme Inhibition

The mechanism of action for these compounds often involves non-covalent interactions with the active sites of enzymes. For instance, molecular docking studies suggest that these hydrazines could act as non-covalent inhibitors, positioning themselves near the active site triad of AChE and BuChE .

Antitubercular Activity

In vitro studies have evaluated the antimycobacterial activity of hydrazine derivatives against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The findings revealed that while some derivatives showed activity, their efficacy was generally lower compared to first-line antitubercular drugs like isoniazid. For example, specific derivatives demonstrated minimum inhibitory concentrations (MICs) exceeding 250 µM against various strains of M. kansasii .

Study on Trifluoromethyl Substituted Hydrazines

A study published in MDPI highlighted the structure-activity relationship (SAR) of trifluoromethyl-substituted hydrazines, revealing that the presence of the trifluoromethyl group significantly enhances the inhibitory potency against cholinesterases. This research also indicated that modifications at the phenyl ring could further optimize biological activity .

Comparative Analysis with Other Compounds

Comparative studies involving other hydrazine derivatives have shown that while some exhibit promising biological activities, the specific performance metrics for this compound remain to be fully elucidated through extensive testing across various biological assays.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine, and how can researchers optimize reaction conditions for yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions using hydrazine derivatives and fluorinated aryl precursors. Key steps include:

  • Hydrazine coupling : Reacting 2-fluoro-3-(trifluoromethylthio)benzaldehyde with hydrazine hydrate under acidic conditions (e.g., HCl catalysis) to form the hydrazine backbone .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using THF/ethanol) to isolate the product. Evidence from similar hydrazine syntheses suggests yields range from 40–70%, with purity >95% confirmed via HPLC .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy :
  • 1H/19F NMR : Confirm fluorine substitution patterns and hydrazine proton signals (δ 6.5–8.5 ppm for aromatic protons; δ -60 ppm for CF3S group) .
  • FT-IR : Detect N–H stretches (~3300 cm⁻¹) and C–F/C=S vibrations (1100–1250 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 269) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and confirms regiochemistry of the trifluoromethylthio group .

Q. What are the critical stability considerations for storing and handling this compound in laboratory settings?

  • Methodology :

  • Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the hydrazine moiety. Decomposition occurs above 250°C (mp ~250–268°C) .
  • Handling : Use anhydrous solvents (e.g., THF) and avoid prolonged exposure to light/moisture, which may hydrolyze the trifluoromethylthio group .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts, dipole moments) for this compound?

  • Methodology :

  • DFT calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental values. Discrepancies in fluorine shielding may indicate solvation effects or crystal packing influences .
  • Electron density analysis : Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions in SCXRD data .

Q. What experimental design strategies optimize regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) on the phenyl ring?

  • Methodology :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to vary temperature, solvent polarity (e.g., DMF vs. DCM), and electrophile concentration. Monitor regioselectivity via LC-MS .
  • Directed metalation : Use directing groups (e.g., –NH–) to enhance para-substitution, as seen in analogous hydrazine derivatives .

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives (e.g., as enzyme inhibitors or antimicrobial agents)?

  • Methodology :

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or Mycobacterium tuberculosis enoyl-ACP reductase using microplate assays (IC50 determination via UV-Vis) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to assess safety profiles .

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